molecular formula C10H10N2O3S B12747625 Isothiazolo(5,4-b)pyridine-2-carboxylic acid, 2,3-dihydro-4,6-dimethyl-3-oxo-, methyl ester CAS No. 97248-90-3

Isothiazolo(5,4-b)pyridine-2-carboxylic acid, 2,3-dihydro-4,6-dimethyl-3-oxo-, methyl ester

Cat. No.: B12747625
CAS No.: 97248-90-3
M. Wt: 238.27 g/mol
InChI Key: IRCAKCBMHCNBDP-UHFFFAOYSA-N
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Description

Isothiazolo(5,4-b)pyridine-2-carboxylic acid, 2,3-dihydro-4,6-dimethyl-3-oxo-, methyl ester is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique structural features, which include a fused isothiazole and pyridine ring system. The presence of these rings imparts the compound with distinct chemical and biological properties, making it a valuable candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isothiazolo(5,4-b)pyridine-2-carboxylic acid, 2,3-dihydro-4,6-dimethyl-3-oxo-, methyl ester typically involves multiple steps starting from commercially available substances. One common synthetic route involves the preparation of the isothiazole ring followed by its fusion with the pyridine ring. The reaction conditions often include the use of strong bases, such as lithium bis(trimethylsilyl)amide (LiHMDS), and various solvents like methanol and pyridine .

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

Isothiazolo(5,4-b)pyridine-2-carboxylic acid, 2,3-dihydro-4,6-dimethyl-3-oxo-, methyl ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often proceed under anhydrous conditions to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For instance, oxidation reactions may yield various oxidized derivatives, while reduction reactions typically produce reduced forms of the compound .

Scientific Research Applications

Isothiazolo(5,4-b)pyridine-2-carboxylic acid, 2,3-dihydro-4,6-dimethyl-3-oxo-, methyl ester has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of isothiazolo(5,4-b)pyridine-2-carboxylic acid, 2,3-dihydro-4,6-dimethyl-3-oxo-, methyl ester involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as phosphoinositide 3-kinase (PI3K), by binding to their active sites. This binding disrupts the normal function of the enzymes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isothiazolo(5,4-b)pyridine-2-carboxylic acid, 2,3-dihydro-4,6-dimethyl-3-oxo-, methyl ester stands out due to its unique combination of isothiazole and pyridine rings, which imparts distinct chemical and biological properties. Compared to similar compounds, it often exhibits higher potency and selectivity in its biological activities .

Properties

CAS No.

97248-90-3

Molecular Formula

C10H10N2O3S

Molecular Weight

238.27 g/mol

IUPAC Name

methyl 4,6-dimethyl-3-oxo-[1,2]thiazolo[5,4-b]pyridine-2-carboxylate

InChI

InChI=1S/C10H10N2O3S/c1-5-4-6(2)11-8-7(5)9(13)12(16-8)10(14)15-3/h4H,1-3H3

InChI Key

IRCAKCBMHCNBDP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=O)N(S2)C(=O)OC)C

Origin of Product

United States

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